trans-Cinnamic-D5 acid

Description

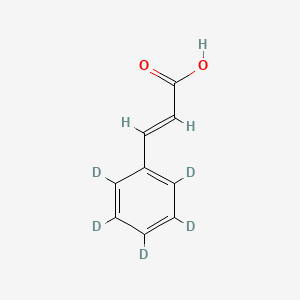

Structure

3D Structure

Properties

Molecular Formula |

C9H8O2 |

|---|---|

Molecular Weight |

153.19 g/mol |

IUPAC Name |

(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D |

InChI Key |

WBYWAXJHAXSJNI-URCVCZEFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Trans Cinnamic D5 Acid

Chemical Synthesis Routes for Phenyl-d5 Labeled Cinnamates

The introduction of a stable isotopic label, such as deuterium (B1214612), into the phenyl ring of cinnamic acid is a crucial step for its use as an internal standard in quantitative mass spectrometry analysis. oup.comacs.org The synthesis of trans-Cinnamic-D5 acid typically starts from a commercially available deuterated precursor, benzaldehyde-d5. oup.com

A primary and efficient method for synthesizing phenyl-d5 labeled cinnamates is the Horner-Wadsworth-Emmons (HWE) reaction. oup.comuniversiteitleiden.nl This reaction involves the condensation of a phosphonate (B1237965) ylide with an aldehyde or ketone to produce an alkene, typically with high E-selectivity (trans). oup.comuea.ac.uk

In this pathway, benzaldehyde-d5 is reacted with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH) in a suitable solvent like tetrahydrofuran (B95107) (THF). oup.com The base deprotonates the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic attack on the carbonyl carbon of the benzaldehyde-d5. The subsequent elimination of the phosphate (B84403) byproduct yields the corresponding ethyl ester of this compound (d5-trans-ethyl-cinnamate). oup.combiorxiv.org This reaction is often quantitative. oup.combiorxiv.org

Reaction Scheme: Benzaldehyde-d5 + Triethyl phosphonoacetate --(NaH, THF)--> Ethyl trans-Cinnamate-d5 oup.combiorxiv.org

Key Reagents and Conditions for HWE Synthesis of Ethyl trans-Cinnamate-d5 oup.com

| Reagent/Condition | Role/Parameter |

|---|---|

| Benzaldehyde-d5 | Deuterated starting material |

| Triethyl phosphonoacetate | Ylide precursor |

| Sodium Hydride (NaH) | Base |

| Tetrahydrofuran (THF) | Solvent |

| Temperature | Room Temperature |

An alternative route is the Knoevenagel-Doebner condensation. wikipedia.orgresearchgate.net This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, catalyzed by a weak base. wikipedia.orgbu.edu The Doebner modification specifically uses pyridine (B92270) as the solvent and often a co-catalyst like piperidine (B6355638) or beta-alanine, which facilitates both the condensation and subsequent decarboxylation in a single step to form the α,β-unsaturated acid. wikipedia.orgorganic-chemistry.orgyoutube.com

For the synthesis of this compound, benzaldehyde-d5 is reacted with malonic acid in refluxing pyridine, often with a trace of piperidine. bu.eduyoutube.com This method directly produces trans-cinnamic acid, bypassing the ester intermediate and subsequent hydrolysis step. wikipedia.orgorganic-chemistry.org

Reaction Scheme: Benzaldehyde-d5 + Malonic Acid --(Pyridine, Piperidine)--> this compound + H₂O + CO₂ bu.eduyoutube.com

When the synthetic route, such as the Horner-Wadsworth-Emmons reaction, yields an ester of this compound, a hydrolysis step is necessary to obtain the final acid product. oup.com This is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous alcohol solution (e.g., ethanol (B145695)/water). oup.comgoogle.com

The reaction mixture is stirred, often overnight at room temperature, to ensure complete hydrolysis of the ester (d5-trans-ethyl-cinnamate) into its carboxylate salt. oup.com Following the reaction, the solution is acidified with a strong mineral acid, like hydrochloric acid (HCl), to a low pH (e.g., pH 1). oup.com This protonates the carboxylate, causing the free this compound to precipitate, which can then be isolated by extraction and purified. oup.comgoogle.com A reported synthesis using this method achieved a 79% yield for the hydrolysis step. oup.combiorxiv.org

Preparation of Isomeric Forms: cis-Cinnamic-D5 Acid Synthesis via Photoisomerization

The cis-isomer of Cinnamic-D5 acid can be prepared from the more stable trans-isomer through photoisomerization. oup.comcdnsciencepub.com This process involves irradiating a solution of this compound with ultraviolet (UV) light. oup.comresearchgate.net

A solution of d5-trans-CA in a solvent like methanol (B129727) or ethanol is exposed to UV light at a specific wavelength, commonly 254 nm, for an extended period, such as overnight. oup.combiorxiv.org This irradiation induces the isomerization of the trans double bond to the cis configuration. cdnsciencepub.commdpi.com The resulting mixture contains both trans and cis isomers. oup.com The desired d5-cis-CA can then be separated and purified from the mixture using techniques like high-performance liquid chromatography (HPLC). oup.combiorxiv.org The yields for this photoisomerization and purification can be low. oup.com

Conditions for Photoisomerization oup.com

| Parameter | Value |

|---|---|

| Starting Material | This compound |

| Solvent | Methanol or Ethanol |

| UV Wavelength | 254 nm |

| Duration | Overnight |

Deuterium Purity Assessment and Isotopic Enrichment Analysis in Synthetic Products

Confirming the isotopic enrichment and structural integrity of the synthesized this compound is essential. rsc.org This is typically accomplished using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). oup.comrsc.org

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the structure of the molecule and the purity of the isomers. oup.combiorxiv.org For d5-labeled cinnamic acid, the signals corresponding to the phenyl protons are absent, confirming the incorporation of deuterium in the benzene (B151609) ring. The coupling constants of the vinyl protons can confirm the stereochemistry (trans or cis). For example, this compound shows characteristic doublets with a coupling constant (J) of approximately 16 Hz, while the cis-isomer has a smaller coupling constant of around 12.6 Hz. oup.com Purity can be assessed to be greater than 99% using this method. oup.combiorxiv.org

High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to determine the exact mass of the molecule, which confirms its elemental composition and, critically, the level of deuterium incorporation. oup.comrsc.org By comparing the measured mass-to-charge ratio (m/z) with the calculated theoretical value for the d5-labeled compound, the isotopic enrichment can be verified. oup.com For example, the calculated m/z for the deprotonated molecular ion [M-H]⁻ of C₉H₃D₅O₂ is 152.0765, and experimental results have found values very close to this, such as 152.0767, confirming the presence of the five deuterium atoms. oup.com This technique is crucial for validating the isotopic purity of the final product for its use as an internal standard. acs.orgrsc.org

Analytical Data for Cinnamic-D5 Acid Isomers oup.com

| Isomer | Analysis Method | Key Finding |

|---|---|---|

| This compound | ¹H NMR | δ 7.81 (d, J = 16.2 Hz), 6.46 (d, J = 16.2 Hz) |

| This compound | HR-MS [M-H]⁻ | Calculated: 152.0765, Found: 152.0767 |

| cis-Cinnamic-D5 Acid | ¹H NMR | δ 7.08 (d, J = 12.6 Hz), 5.99 (d, J = 12.6 Hz) |

Advanced Analytical Characterization of Trans Cinnamic D5 Acid

Spectroscopic Analysis for Structural Elucidation and Purity

Spectroscopic methods are fundamental to the characterization of trans-Cinnamic-D5 acid, providing detailed information about its molecular structure and the location of the deuterium (B1214612) labels.

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information at the atomic level. For deuterated compounds, specific NMR techniques are employed to confirm the position and extent of deuterium incorporation.

¹H NMR spectroscopy is a primary tool for verifying the successful replacement of protons with deuterium atoms. In the ¹H NMR spectrum of this compound, the absence of signals corresponding to the aromatic protons of the phenyl group confirms their substitution by deuterium. The spectrum is simplified, primarily showing signals for the vinyl protons. For instance, in a study synthesizing d5-trans-cinnamic acid, the ¹H NMR spectrum (in CDCl₃) showed two doublets at approximately 7.81 ppm and 6.46 ppm, characteristic of the two vinyl protons, with a large coupling constant (J = 16.2 Hz) indicating their trans configuration. oup.com The absence of the aromatic proton signals, which would typically appear between 7.3 and 7.6 ppm in the unlabeled compound, serves as direct evidence of deuteration on the phenyl ring. chemicalbook.comspectrabase.com

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.81 | d | 16.2 | Vinyl H |

| 6.46 | d | 16.2 | Vinyl H |

Note: Data obtained in CDCl₃. The absence of aromatic proton signals confirms deuteration.

²H NMR spectroscopy is a direct and intrinsically quantitative method for assessing the degree of deuteration. researchgate.net Since the deuterium nucleus has a spin I=1, it is NMR active. nowgonggirlscollege.co.in A ²H NMR experiment on this compound would show a signal corresponding to the deuterium atoms on the phenyl ring. The integral of this signal, when compared to a certified internal standard, can be used to determine the isotopic purity of the compound. researchgate.netfujifilm.com This technique is particularly valuable as it is often free from interfering signals and less sensitive to experimental parameters that can affect quantitation in other NMR methods. researchgate.net

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of isotopically labeled compounds and for determining their elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. doi.org For this compound (C₉H₃D₅O₂), the expected exact mass will be higher than that of its non-deuterated counterpart, trans-cinnamic acid (C₉H₈O₂). nist.govchemeo.com A study reported the HRMS analysis of d5-trans-CA using electrospray ionization (ESI) in negative mode. The calculated mass for the deprotonated molecule [M-H]⁻ was 152.0765, and the experimentally found mass was 152.0767, confirming the incorporation of five deuterium atoms. oup.com This high degree of accuracy is crucial for unequivocally identifying the deuterated compound and distinguishing it from other potential species. nih.govresearchgate.net

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|

| [C₉H₃D₅O₂ - H]⁻ | 152.0765 | 152.0767 |

Note: Data obtained via ESI-HRMS.

Mass Spectrometry (MS) Techniques

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. In the case of this compound, MS/MS analysis provides definitive confirmation of the deuterium labeling pattern. The analysis typically involves an initial ionization step, often using Electrospray Ionization (ESI), followed by mass selection of the deuterated parent ion and subsequent collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

The key principle in analyzing this compound is the mass shift observed in both the precursor ion and its fragments compared to the unlabeled compound. With five deuterium atoms typically located on the phenyl ring, the molecular weight is increased by five mass units. The fragmentation pattern is carefully analyzed to ensure the deuterium atoms are stable and located at the intended positions. Common fragmentation pathways for cinnamic acid derivatives include the loss of the carboxyl group (CO₂H) and cleavages within the propenoic acid chain. The masses of the resulting fragments will be shifted according to the number of deuterium atoms they retain, providing a detailed structural fingerprint.

| Parameter | Description | Finding |

| Precursor Ion (M-H)⁻ | The deprotonated molecule of this compound selected for fragmentation. | The precursor ion will exhibit a mass-to-charge ratio (m/z) that is 5 units higher than that of unlabeled trans-cinnamic acid. |

| Fragmentation Technique | Method used to induce fragmentation of the precursor ion. | Collision-Induced Dissociation (CID) is commonly employed. |

| Key Fragment 1 | Loss of the carboxylic acid group from the precursor ion. | A characteristic fragment corresponding to the loss of 45 Da (for COOH) is observed, with the resulting fragment ion retaining the five deuterium atoms on the phenyl ring. |

| Key Fragment 2 | Fragmentation of the phenyl-d5 ring. | Further fragmentation can lead to characteristic losses from the deuterated phenyl ring, confirming the location of the labels. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial method for identifying the functional groups and confirming isotopic substitution in molecules like this compound. The technique measures the absorption of infrared radiation, which excites molecular vibrations. The substitution of hydrogen with deuterium, a heavier isotope, results in a predictable shift of vibrational frequencies to lower wavenumbers.

The most significant changes in the FTIR spectrum of this compound compared to its non-deuterated analog are observed in the C-H stretching and bending modes of the aromatic ring. cdnsciencepub.com The C-D stretching vibrations appear at a significantly lower frequency (approximately 2200-2300 cm⁻¹) than the aromatic C-H stretches (approximately 3000-3100 cm⁻¹). Similarly, the C-D bending modes will also be shifted to lower wavenumbers. cdnsciencepub.com The presence of these shifted peaks and the corresponding reduction in the intensity of the C-H vibrational bands provide unambiguous proof of successful deuteration on the phenyl ring. cdnsciencepub.com The characteristic vibrations of the carboxylic acid group and the alkene C=C double bond remain largely unaffected.

| Vibrational Mode | Unlabeled Wavenumber (cm⁻¹) | Deuterated (D5) Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H Stretch | ~3100-3000 | Absent/Reduced | Confirms substitution of H with D on the phenyl ring. |

| Aromatic C-D Stretch | N/A | ~2300-2200 | Direct evidence of deuteration on the phenyl ring. cdnsciencepub.com |

| Carbonyl C=O Stretch | ~1700-1680 | ~1700-1680 | The carboxylic acid group is unaffected. |

| Alkene C=C Stretch | ~1640-1625 | ~1640-1625 | The propenoic chain is unaffected. |

Chromatographic Separation Techniques for Compound Isolation and Purity Verification

Chromatographic methods are essential for separating this compound from reaction mixtures, verifying its purity, and quantifying it in complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. Due to its polarity, reverse-phase HPLC is the most common method. In this setup, the compound is separated on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase. unifi.it

The retention time of this compound is nearly identical to that of unlabeled trans-cinnamic acid under the same conditions, as deuterium substitution has a negligible effect on the compound's polarity and interaction with the stationary phase. Therefore, HPLC is excellent for assessing purity by separating the target compound from impurities with different polarities, but it cannot separate the deuterated from the non-deuterated form. Detection is typically achieved using a UV detector, capitalizing on the strong UV absorbance of the cinnamic acid chromophore.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Reversed-Phase C18 (e.g., Acquity BEH C18, 1.7 µm). unifi.it | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of water with an acid modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). | Elution of the compound from the column. |

| Detection | UV Detector (e.g., at 270-280 nm). | Detection and quantification based on UV absorbance. |

| Retention Time | Nearly identical to unlabeled trans-cinnamic acid. | Purity assessment against other impurities. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly when it is used as an internal standard for phytohormone profiling or other metabolomic studies. nih.govresearchgate.net Since cinnamic acid itself is not sufficiently volatile for GC analysis, a derivatization step is required. nih.gov A common method involves methylation, for instance, using methyl chloroformate, to convert the carboxylic acid to a more volatile methyl ester. nih.govresearchgate.net

Once derivatized, the compound is separated from other components in the gas chromatograph based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then detects the compound, providing both quantification and structural information. The mass spectrum will clearly show the mass increase of 5 Da due to deuteration, allowing it to be distinguished from the endogenous, unlabeled compound. brill.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical method for the quantification of this compound and its use as an internal standard in complex biological and environmental samples. unifi.it This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Applications in Mechanistic and Metabolic Pathway Elucidation Research

Investigation of Isomerization Mechanisms

The double bond in the acrylic acid side chain of cinnamic acid allows for the existence of trans and cis isomers. While the trans isomer is more thermodynamically stable and common in nature, the cis isomer also plays important biological roles. oup.combiorxiv.org trans-Cinnamic-D5 acid is instrumental in studying the conversion between these two forms.

Studies utilizing this compound have demonstrated that the isomerization from the trans to the cis form occurs in both chemical and biological environments. oup.com In chemical systems, the conversion can be induced by external energy sources. In biological systems, such as in the plant Arabidopsis thaliana, the introduction of d5-trans-cinnamic acid has shown that plant-derived factors can catalyze this isomerization. oup.com When d5-trans-cinnamic acid was fed to Arabidopsis seedlings, the formation of d5-cis-cinnamic acid was observed, confirming the in vivo conversion. oup.com

Light, particularly in the ultraviolet (UV) spectrum, is a key factor in promoting the isomerization of cinnamic acid. nih.gov Irradiation of a solution of this compound with UV light (e.g., 254 nm) effectively converts it to cis-Cinnamic-D5 acid. oup.com This photochemical reaction involves the excitation of π electrons in the double bond to an anti-bonding orbital, which allows for rotation around the carbon-carbon double bond. researchgate.net Fluorescent light, which contains a UV component, can also induce this isomerization, a critical consideration for in vitro and in planta studies. oup.combiorxiv.org Research has shown that the conversion of trans-cinnamic acid to its cis isomer is stimulated by UV irradiation in in vitro reactions. oup.com

While light-induced isomerization is a significant factor, evidence also points towards enzyme-catalyzed mechanisms for the trans-to-cis conversion in biological systems. The observation that cis-cinnamic acid is present in plants grown under LED light, which lacks UV radiation, suggests the existence of a UV-independent isomerization mechanism. biorxiv.org Although specific enzymes responsible for this conversion are still under investigation, the use of labeled compounds like this compound is a crucial strategy for identifying and characterizing these enzymatic activities.

Tracing Metabolic Pathways in Non-Human Biological Systems

trans-Cinnamic acid is a central intermediate in the phenylpropanoid pathway, a major metabolic route in plants responsible for the synthesis of a vast array of secondary metabolites. frontiersin.org this compound allows for precise tracking of the flow of carbon from phenylalanine into this pathway and its subsequent branches.

The phenylpropanoid pathway begins with the deamination of the amino acid phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. nih.govnih.gov By supplying plants with this compound, researchers can follow the deuterium (B1214612) label as it is incorporated into downstream intermediates. This has been instrumental in confirming the sequence of reactions and identifying key branch points in the pathway. For instance, the conversion of cinnamic acid to p-coumaric acid by cinnamate-4-hydroxylase (C4H) is a critical subsequent step. frontiersin.orgnih.gov

The following table outlines the initial steps of the phenylpropanoid pathway where this compound would be involved:

| Step | Precursor | Enzyme | Product |

| 1 | Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid |

| 2 | trans-Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric acid |

| 3 | p-Coumaric acid | 4-Coumarate-CoA ligase (4CL) | p-Coumaroyl-CoA |

The intermediates of the phenylpropanoid pathway serve as precursors for a diverse range of secondary metabolites that are crucial for plant structure, defense, and reproduction. frontiersin.org this compound has been used to trace the biosynthesis of these compounds.

Lignin (B12514952): This complex polymer provides structural rigidity to plant cell walls. The monolignol building blocks of lignin are derived from the phenylpropanoid pathway. nih.gov By feeding plants this compound, the incorporation of the deuterium label into the lignin polymer can be monitored, providing insights into the rate and regulation of lignification.

Flavonoids: This large class of compounds, which includes pigments and antioxidants, is synthesized from p-coumaroyl-CoA, a downstream product of trans-cinnamic acid. nih.gov Isotope tracing studies with this compound can elucidate the flux of metabolites through the flavonoid biosynthetic pathway.

Coumarins: These compounds, known for their defensive properties, are also derived from the phenylpropanoid pathway. oup.com The use of this compound can help to map the specific biosynthetic routes leading to different coumarin (B35378) structures.

The application of this compound in these studies provides quantitative data on metabolic flux and pathway dynamics, which is essential for a comprehensive understanding of plant biochemistry and for metabolic engineering efforts aimed at enhancing the production of valuable secondary metabolites.

Microbial Biotransformation and Bioreduction Studies

The use of isotopically labeled compounds like this compound is crucial for unequivocally tracking the metabolic fate of substrates in microbial cultures. Biotransformation, the process by which microorganisms modify a chemical compound, can involve various reactions such as reduction, oxidation, or decarboxylation.

In studies involving whole-cell biocatalysts, engineered microorganisms like Pseudomonas putida or Corynebacterium glutamicum are often used to convert substrates into valuable products. nih.govnih.govdtu.dk For instance, the conversion of L-phenylalanine to trans-cinnamic acid is a well-studied biotransformation catalyzed by phenylalanine ammonia-lyase (PAL). nih.govnih.gov When this compound is introduced into such microbial systems, the deuterium-labeled phenyl group acts as a stable tracer. This allows researchers to follow its conversion and identify subsequent products using mass spectrometry-based techniques.

For example, the bioreduction of the double bond in the cinnamic acid side chain or the conversion of the carboxylic acid group can be monitored. researchgate.net The presence of the D5-label in the resulting products, such as D5-phenylpropionic acid or D5-cinnamaldehyde, provides definitive evidence that these metabolites originated from the administered this compound, distinguishing them from endogenous compounds within the microbial system. This is particularly important in complex metabolic networks where multiple pathways may be active simultaneously.

Table 1: Examples of Potential Labeled Metabolites in Microbial Biotransformation Studies

| Substrate | Microorganism (Example) | Reaction Type | Potential Labeled Product |

|---|---|---|---|

| This compound | Colletotrichum acutatum | Bioreduction | 3-Phenyl-D5-propionic acid |

| This compound | Engineered E. coli | Decarboxylation | Styrene-D5 |

In Vitro and Ex Vivo Gut Microbiota Metabolism of Phenolic Compounds

The gut microbiota plays a pivotal role in the metabolism of dietary phenolic compounds that are not absorbed in the upper gastrointestinal tract. mdpi.comresearchgate.net In vitro (using cultured microbial communities) and ex vivo (using fresh fecal samples) models are essential for studying these metabolic activities in a controlled environment. researchgate.netbiorxiv.org this compound serves as a powerful probe in these studies to understand the biotransformation of cinnamic acids by the complex consortium of gut bacteria.

When this compound is introduced into an in vitro gut microbiota fermentation system, its conversion into various metabolites can be precisely tracked. Gut microbes are known to catalyze reactions such as the hydrogenation of the double bond and decarboxylation of hydroxycinnamic acids. rsc.org By using the D5-labeled analog, researchers can identify the resulting catabolites, such as D5-phenylpropionic acid and its hydroxylated derivatives, with high confidence.

This approach helps to map the metabolic pathways and identify the specific bacterial species or enzymatic activities responsible for each transformation step. rsc.orgresearchgate.net For example, the detection of N-(cinnamoyl-D5)glycine in a system would indicate a specific conjugation pathway, and its formation could be traced back to the initial labeled substrate. biorxiv.org This level of detail is critical for understanding how dietary components are processed by the microbiome and how the resulting metabolites might influence host health.

Trans-cinnamic acid is a key intermediate in the phenylpropanoid pathway in plants and can influence various physiological processes when applied exogenously. uky.edu Studies on maize (Zea mays L.) roots have shown that short-term exposure to trans-cinnamic acid can significantly alter the plant's metabolism. unimi.itnih.govnih.gov Specifically, a reduction in the content of numerous amino acids is observed within 6 to 12 hours of treatment. nih.govnih.gov This effect is thought to be linked to the inhibition of nitrogen uptake, a primary mechanism of action for the compound. nih.govmdpi.com

Using this compound in such plant studies would allow researchers to confirm that the observed metabolic changes are a direct result of the applied compound. It would also enable the tracing of the labeled acid within the plant tissues, determining whether it is, for example, incorporated into lignin or other phenylpropanoid derivatives as a detoxification mechanism. mdpi.com

Table 2: Reported Short-Term Effects of trans-Cinnamic Acid on Amino Acid Content in Zea mays L. Roots

| Time After Treatment | Observed Effect on Amino Acid Levels | Potential Mechanism |

|---|---|---|

| 6 - 12 hours | General reduction in the content of many amino acids. nih.govnih.gov | Inhibition of nitrogen uptake. nih.govmdpi.com |

| 24 hours | Continued decrease in amino acids and alteration of related metabolic pathways. nih.gov | Confirms inhibition of nitrogen uptake as a primary action. nih.gov |

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The KIE is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-limiting step of a reaction. nih.govosti.gov The use of this compound, where hydrogens on the phenyl ring are replaced by deuterium, is primarily for tracing and does not typically probe C-H bond cleavage in reactions involving the carboxylic acid or alkene side chain. However, if the phenyl ring itself were involved in a C-H activation step, a KIE would be observable. A more common application involves deuterating the alkene carbons or the carboxylic acid group to study enzymes that act on those parts of the molecule.

The magnitude of the primary KIE depends on the degree to which the bond to the isotope is broken or formed in the transition state of the rate-determining step. wikipedia.org A significant primary KIE (typically >2 for deuterium) is observed when a C-H bond is cleaved in the slowest step of a reaction. epfl.ch

For example, in an enzymatic reaction involving the hydroxylation of the phenyl ring of trans-cinnamic acid, comparing the reaction rate of this compound with its non-deuterated counterpart could reveal mechanistic details. If the reaction with the D5-labeled substrate is significantly slower, it would imply that the C-H (or C-D) bond cleavage on the aromatic ring is part of the rate-limiting step. Conversely, a KIE value near 1 would suggest that this bond cleavage occurs in a fast step after the rate-limiting step or not at all. nih.gov

KIE studies provide invaluable insights into the geometry of the transition state and the nature of enzymatic catalysis. gatech.edujackwestin.com Enzymes accelerate reactions by stabilizing the transition state. wou.edu By measuring the KIE under various conditions (e.g., different pH or with mutated enzymes), researchers can build a detailed picture of the catalytic mechanism.

For instance, in the reaction catalyzed by phenylalanine ammonia-lyase (PAL), which converts L-phenylalanine to trans-cinnamic acid, the mechanism involves the elimination of ammonia. nih.gov While the D5-label on the phenyl ring would not be directly involved in this elimination, specific deuterium labeling at the α- or β-carbons of the side chain would be used to study this mechanism. If a hypothetical enzyme were to catalyze a reaction directly involving the phenyl ring of trans-cinnamic acid, the use of this compound would be essential. The observed KIE would help distinguish between different potential mechanisms, such as those involving radical intermediates versus electrophilic aromatic substitution, thereby clarifying the precise sequence of bond-breaking and bond-forming events in the enzyme's active site. jackwestin.comwou.edu

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 3-Phenyl-D5-propionic acid |

| 3-Phenylpropionic acid |

| Amino Acids |

| Caffeic acid |

| trans-Cinnamic acid |

| This compound |

| D5-Cinnamaldehyde |

| D5-Phenylpropionic acid |

| Deuterium |

| Galactose |

| L-phenylalanine |

| Lignin |

| N-(cinnamoyl-D5)glycine |

| Nitrogen |

Role As a Stable Isotope Internal Standard in Quantitative Analytical Research

Development of Quantitative Analytical Methods Using Stable Isotope Dilution Assay (SIDA)

The Stable Isotope Dilution Assay (SIDA) is considered the gold standard for quantitative analysis in complex biological and environmental samples. The development of SIDA methods for trans-cinnamic acid heavily relies on the use of trans-Cinnamic-D5 acid as an internal standard [1, 7]. The core principle involves adding a precise, known amount of the deuterated standard to a sample containing an unknown quantity of the native analyte (trans-cinnamic acid) at the earliest stage of sample preparation [11, 14].

Because the stable isotope-labeled standard is nearly chemically identical to the analyte, it behaves the same way throughout the entire analytical workflow, including extraction, derivatization (if any), and chromatographic separation . In a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, both compounds co-elute but are distinguished by the mass spectrometer based on their different mass-to-charge (m/z) ratios . Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

The development process involves optimizing the MS/MS parameters, specifically the Multiple Reaction Monitoring (MRM) transitions for both the analyte and the standard. This ensures high selectivity and sensitivity.

Table 1: Representative MRM Transitions for a SIDA Method Using this compound

| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |

| trans-Cinnamic acid (Analyte) | 147.1 | 103.1 | -15 | ESI- |

| This compound (IS) | 152.1 | 108.1 | -15 | ESI- |

Note: Values are illustrative and may vary based on specific instrumentation and source conditions. The product ions correspond to the loss of CO₂ from the carboxylate anion.

Internal Standardization for Accurate Quantification in Complex Matrices

One of the most significant challenges in quantitative analysis is the "matrix effect," where co-eluting compounds from a complex sample matrix (e.g., plasma, urine, plant extract) interfere with the ionization of the target analyte in the mass spectrometer source . This can lead to unpredictable signal suppression or enhancement, resulting in inaccurate quantification if an external calibration is used alone .

This compound is instrumental in overcoming this challenge. Since it co-elutes with the native trans-cinnamic acid and shares its ionization characteristics, it is subjected to the exact same degree of signal suppression or enhancement . Consequently, while the absolute signal intensities of both the analyte and the IS may fluctuate between different samples, their ratio remains constant and directly proportional to the analyte's concentration. This ratiometric measurement effectively cancels out the variability introduced by the matrix, ensuring robust and accurate results even in "dirty" or complex samples [1, 2].

Table 2: Conceptual Data Demonstrating Matrix Effect Correction with this compound

| Sample Type | Analyte Signal (Absolute Counts) | IS Signal (Absolute Counts) | Analyte/IS Ratio | Conclusion |

| Clean Solvent | 1,000,000 | 500,000 | 2.00 | Reference measurement |

| Plant Extract (Low Matrix Effect) | 850,000 | 425,000 | 2.00 | Accurate quantification despite 15% suppression |

| Plasma Sample (High Matrix Effect) | 300,000 | 150,000 | 2.00 | Accurate quantification despite 70% suppression |

This table illustrates how the analyte/IS ratio remains stable, providing an accurate basis for quantification, even when absolute signal intensities are drastically reduced by matrix effects.

Application in Metabolomics and Flux Analysis (non-human/in vitro)

In non-human and in vitro systems biology, such as plant or microbial metabolomics, researchers often aim to understand and quantify the flow of metabolites through specific biochemical pathways (metabolic flux analysis) [11, 23]. For instance, the phenylpropanoid pathway in plants, which produces a vast array of secondary metabolites, has trans-cinnamic acid as a key intermediate .

In these studies, this compound serves as a crucial tool for absolute quantification. It is not used as a metabolic tracer itself; rather, it is spiked into samples to accurately measure the endogenous pool size of native trans-cinnamic acid . This is particularly important when the experiment involves feeding the biological system a different labeled precursor (e.g., ¹³C-phenylalanine) to trace its incorporation into downstream products. By using this compound, researchers can precisely quantify the concentration of the unlabeled trans-cinnamic acid pool, which is essential for calculating accurate rates of synthesis, turnover, and flux through the pathway [11, 23]. This approach provides a quantitative snapshot of the metabolic state of the organism under specific conditions.

Validation of Analytical Methodologies for Robustness and Reproducibility

The development of any quantitative analytical method must be followed by a rigorous validation process to ensure it is reliable, robust, and reproducible. This compound is central to the validation of methods for its native counterpart [1, 2]. Key validation parameters are assessed using this internal standard.

Linearity: Calibration curves are constructed by plotting the peak area ratio (analyte/IS) against a series of known analyte concentrations. The use of the IS ensures the relationship remains linear over a wide dynamic range, typically yielding a correlation coefficient (r²) > 0.99 .

Accuracy and Precision: Accuracy is determined by analyzing quality control (QC) samples (spiked matrix at low, medium, and high concentrations) and calculating the percent deviation from the nominal value. Precision is assessed by the relative standard deviation (%RSD) of replicate measurements of these QC samples, both within the same day (intra-day) and across different days (inter-day) [1, 2].

Recovery and Matrix Effect: The IS allows for a precise calculation of extraction recovery and matrix effect. Recovery is determined by comparing the IS signal in a pre-extraction spiked sample to a post-extraction spiked sample. The matrix effect is quantified by comparing the IS signal in a post-extraction spiked sample to its signal in a neat solvent .

Table 3: Typical Method Validation Parameters for Quantification of trans-Cinnamic Acid using this compound as IS

| Validation Parameter | Specification | Typical Result |

| Linearity Range | 1–1000 ng/mL | 1–1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% | 3.5% - 7.8% |

| Inter-day Precision (%RSD) | ≤ 15% | 5.1% - 9.2% |

| Accuracy (% Bias) | Within ±15% | -8.5% to +6.4% |

| Extraction Recovery | Consistent and reproducible | 88% ± 4% |

| Matrix Effect | Corrected by IS | < 10% variation after IS correction |

These results demonstrate a robust and reliable analytical method, the success of which is fundamentally dependent on the proper use of a stable isotope-labeled internal standard like *trans-Cinnamic-D5 acid.*

Emerging Research Perspectives and Methodological Advancements

Integration with Multi-Omics Approaches in Systems Biology Research

The advent of multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, has revolutionized systems biology. In this context, trans-Cinnamic-D5 acid has emerged as a critical tool, especially in metabolomics and metabolic flux analysis.

Stable isotope labeling using compounds like this compound is a cornerstone of quantitative metabolomics. frontiersin.org By introducing a known quantity of the deuterated standard into a biological sample, researchers can accurately measure the absolute concentration of its unlabeled counterpart, trans-cinnamic acid. oup.com This is particularly crucial in plant biology, where cinnamic acid is a central intermediate in the biosynthesis of a vast array of natural products, including lignols, flavonoids, and other phenylpropanoids. nih.govmdpi.com The use of stable isotope-labeled internal standards helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible data. oup.com

Metabolic flux analysis (MFA) is another area where this compound and other isotopically labeled molecules are indispensable. MFA aims to quantify the rates of metabolic reactions within a biological system, providing a dynamic view of cellular metabolism. biorxiv.org In studies of the phenylpropanoid pathway, deuterated precursors like D5-phenylalanine, which is converted to deuterated cinnamic acid, are used to trace the flow of atoms through the network. researchgate.net This allows researchers to determine the flux through different branches of the pathway, identifying rate-limiting steps and regulatory points. chemicalbook.comnrel.gov For instance, such studies have been instrumental in understanding lignin (B12514952) biosynthesis in plants, with implications for improving wood properties for various applications. nrel.gov While the kinetic isotope effect of deuterium (B1214612) can sometimes influence reaction rates, it is often considered small enough in many biological systems to provide a reliable picture of metabolic activity. chemicalbook.com

The integration of data from these tracer experiments with other omics datasets, such as transcriptomics and proteomics, provides a more holistic understanding of how biological systems respond to genetic or environmental perturbations. oup.comresearchgate.net This systems-level approach is crucial for unraveling the complex regulatory networks that govern plant growth, development, and defense responses. mdpi.com

Development of Novel Deuterated Cinnamic Acid Derivatives for Specific Research Probes

The synthesis of novel deuterated cinnamic acid derivatives extends the utility of isotopic labeling to a wider range of research questions. nih.gov By strategically placing deuterium atoms on different parts of the cinnamic acid molecule or by creating deuterated versions of its various derivatives, scientists can craft specific probes to investigate particular enzymes, pathways, and biological processes. bmrb.ioresearchgate.netmdpi.com

Research has focused on developing efficient methods for the synthesis of these labeled compounds. bmrb.io For example, methods have been developed for the hydrogen-deuterium exchange reaction in systems like ethanol-d1/Et3N, which can introduce deuterium at specific positions on the aromatic ring and the alkyl side chain of cinnamate (B1238496) derivatives. mdpi.combmrb.io These synthetic advancements provide researchers with a toolkit of deuterated probes for diverse applications. bmrb.io

One key application is in elucidating biosynthetic pathways. By feeding plants with specifically deuterated cinnamic acid derivatives, researchers can trace the metabolic fate of these compounds and identify the downstream products. This approach has been used to understand the biosynthesis of volatile benzenoid compounds in flowers, which are important for attracting pollinators. mdpi.combmrb.io

Furthermore, deuterated cinnamic acid derivatives are being explored for their potential in drug development and as bioactive agents themselves. nih.gov The substitution of hydrogen with deuterium can alter the pharmacokinetic properties of a molecule, potentially leading to improved metabolic stability and a longer duration of action. medchemexpress.com This has led to the synthesis and evaluation of novel deuterated harmine-cinnamic acid hybrids for their antibacterial properties. While this area of research is still emerging, it highlights the potential for using deuterated cinnamic acid derivatives not just as research probes, but also as templates for new therapeutic agents.

Computational Chemistry and Molecular Modeling in Conjunction with Isotopic Labeling Studies

Computational chemistry and molecular modeling have become powerful partners to experimental isotopic labeling studies, providing a deeper understanding of the underlying chemical principles. acs.orgacs.org These theoretical approaches can be used to predict the effects of isotopic substitution on molecular structure, vibrational frequencies, and reactivity, complementing and guiding experimental work.

One area of significant interest is the study of kinetic isotope effects (KIEs). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Computational methods, such as Density Functional Theory (DFT), can be used to model the transition state of a reaction and calculate the expected KIE for deuteration at a specific position. pnas.org These theoretical predictions can then be compared with experimental measurements to validate proposed reaction mechanisms. For example, computational studies have been used to investigate the mechanism of enzymes like phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to cinnamic acid. pnas.org

Molecular modeling is also employed to understand how deuteration can affect non-covalent interactions, such as hydrogen bonding. mdpi.com These subtle changes can have significant impacts on the binding of a molecule to a protein or other biological receptor. For instance, computational studies have provided insights into how deuteration can alter the binding affinity of ligands to their receptors by modifying the strength of hydrogen bonds. mdpi.com

In conjunction with spectroscopic techniques like NMR, computational modeling can aid in the interpretation of complex spectra. nih.gov Theoretical calculations of NMR chemical shifts can help to assign signals in the experimental spectrum and to understand how isotopic substitution influences the magnetic environment of different nuclei. nih.gov The combination of experimental data from isotopically labeled compounds and theoretical calculations provides a powerful synergy for elucidating the structure, function, and dynamics of molecules in complex biological systems.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid | sigmaaldrich.com |

| Molecular Formula | C₉H₃D₅O₂ | sigmaaldrich.com |

| Molecular Weight | 153.19 g/mol | sigmaaldrich.com |

| CAS Number | 352431-48-2 | medchemexpress.com |

| Appearance | Solid | N/A |

| Synonyms | trans-3-Phenylacrylic acid-d5, (2E)-3-(Phenyl-d5)-2-propenoic Acid | medchemexpress.com |

Table 2: Examples of Deuterated Cinnamic Acid Derivatives and Their Research Applications

| Compound Name | Deuteration Position | Research Application | Reference |

| trans-Cinnamic-d7 acid | Phenyl-d5, α,β-d2 | Internal standard in mass spectrometry | |

| trans-Cinnamic acid-β,2,3,4,5,6-d6 | Phenyl-d5, β-d1 | Isotopic tracer studies | N/A |

| Deuterated harmine-cinnamic acid hybrids | Varied | Potential antibacterial agents | N/A |

| Deuterated p-Coumaric acid | Varied | Tracer for benzenoid biosynthesis | bmrb.io |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for producing trans-Cinnamic-D5 acid, and how do isotopic purity and yield vary across methods?

- Methodological Answer : Synthesis typically involves deuterium substitution at specific positions (e.g., phenyl-d5 labeling). Common approaches include acid-catalyzed deuterium exchange or using deuterated precursors like C6D5CH:CHCOOH . Isotopic purity (≥98 atom% D) is verified via mass spectrometry or NMR, with yields optimized by controlling reaction time, temperature, and catalyst selection. Researchers must validate purity using standardized protocols (e.g., NIST reference data ) to ensure reproducibility.

Q. How is this compound characterized in terms of structural and spectroscopic properties?

- Methodological Answer : Structural confirmation requires X-ray crystallography (using programs like SHELXL ) for absolute configuration analysis. Spectroscopic characterization employs -NMR to confirm deuterium substitution (e.g., absence of proton signals in the phenyl-d5 region) and FT-IR to identify functional groups (e.g., C=O stretching at ~1680 cm). Comparative data from non-deuterated analogs are critical for identifying isotopic shifts .

Q. What role does this compound play as an internal standard in quantitative analytical methods?

- Methodological Answer : Its deuterated structure minimizes matrix effects in LC-MS or GC-MS analyses, improving accuracy in quantifying non-deuterated cinnamic acid derivatives. Researchers should validate linearity, limit of detection (LOD), and recovery rates using spiked samples. For example, a calibration curve spanning 0.1–100 µg/mL with R > 0.99 ensures robustness .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence reaction kinetics or metabolic pathways in comparative studies?

- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) alters reaction rates, particularly in hydrogen-transfer steps (e.g., enzymatic oxidation). To study this, researchers can conduct parallel experiments with non-deuterated analogs, monitoring rate constants via stopped-flow spectroscopy or HPLC. For metabolic studies, stable isotope tracing in cell cultures or model organisms (e.g., -labeled glucose) paired with mass spectrometry reveals pathway perturbations .

Q. What experimental design considerations are critical when using this compound in tracer studies to avoid confounding variables?

- Methodological Answer : Key factors include:

- Isotopic Dilution : Ensure tracer concentrations do not exceed 1–5% of endogenous levels to avoid saturation effects.

- Control Groups : Use non-deuterated analogs and solvent-only controls to isolate isotopic impacts.

- Data Normalization : Apply correction factors for natural isotope abundance (e.g., ) in mass spectrometry .

- Statistical Power : Use power analysis (e.g., G*Power software) to determine sample sizes for detecting significant isotopic effects .

Q. How can researchers resolve contradictions in published data on the solubility or stability of this compound under varying experimental conditions?

- Methodological Answer : Contradictions often arise from differences in solvent systems, temperature, or measurement techniques. A systematic review approach is recommended:

- Meta-Analysis : Aggregate solubility data (e.g., in DMSO vs. aqueous buffers) and apply random-effects models to account for heterogeneity .

- Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., ICH guidelines for stability testing) .

- Sensitivity Analysis : Test how minor parameter changes (e.g., pH ± 0.5 units) affect outcomes .

Q. What computational methods are suitable for modeling deuterium’s impact on the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) predict isotopic effects on bond lengths, vibrational frequencies, and charge distribution. Researchers should validate models against experimental IR/NMR data and account for solvent effects using implicit solvation models (e.g., PCM) .

Methodological Best Practices

Q. How should researchers design a reproducible protocol for synthesizing and validating this compound?

- Answer : Follow a stepwise workflow:

Synthesis : Document precursor sources, reaction conditions, and purification steps (e.g., recrystallization solvents).

Characterization : Provide raw spectral data (NMR, MS) with peak assignments in supplementary materials.

Validation : Compare results with NIST reference data or published deuterated compound libraries .

Reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What strategies are effective for integrating this compound into interdisciplinary studies (e.g., pharmacology + metabolomics)?

- Answer :

- Collaborative Frameworks : Partner with labs specializing in isotopic labeling and omics technologies.

- Data Integration : Use platforms like the Comparative Toxicogenomics Database (CTD) to cross-reference chemical-biological interactions .

- Ethical Reporting : Disclose deuterium’s limitations (e.g., metabolic inertness in some pathways) to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.